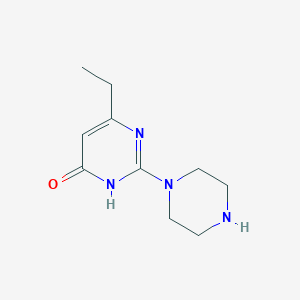

6-Ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one

Description

Properties

Molecular Formula |

C10H16N4O |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

4-ethyl-2-piperazin-1-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H16N4O/c1-2-8-7-9(15)13-10(12-8)14-5-3-11-4-6-14/h7,11H,2-6H2,1H3,(H,12,13,15) |

InChI Key |

QAXLRUPNVVQPNM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2CCNCC2 |

Origin of Product |

United States |

Biological Activity

6-Ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one is a synthetic compound belonging to the pyrimidine family, characterized by its structural features that include a piperazine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

The molecular formula for 6-Ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one is with a molecular weight of 222.29 g/mol. Its structural characteristics contribute to its biological activity, as outlined in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N4O |

| Molecular Weight | 222.29 g/mol |

| IUPAC Name | 6-Ethyl-2-(piperazin-1-yl)pyrimidin-4-one |

| InChI Key | NKUOZVLJELJCPO-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=O)N(C(=N1)N2CCNCC2)C |

Antimicrobial Activity

Research indicates that compounds related to 6-Ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one exhibit significant antimicrobial properties. A study demonstrated that derivatives of piperazine, including those similar to this compound, showed efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound's anticancer activity has been explored through various studies. For instance, similar pyrimidine derivatives have been identified as inhibitors of poly (ADP-ribose) polymerase (PARP), a target in cancer therapy. In particular, compounds with structural similarities have shown IC50 values comparable to established drugs like Olaparib, indicating potential as PARP inhibitors in oncology . The mechanism involves the inhibition of PARP1 catalytic activity, which is crucial for DNA repair processes in cancer cells.

The biological effects of 6-Ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one are primarily mediated through its interaction with specific enzymes and receptors. The presence of the piperazine moiety enhances its ability to bind to various biological targets, potentially modulating their activity and influencing cellular pathways.

Case Studies

- Inhibition of PARP : A study reported that derivatives similar to this compound inhibited PARP activity significantly at concentrations ranging from 0.01 µM to 100 µM. The results indicated that these compounds could enhance apoptosis in cancer cells by disrupting DNA repair mechanisms .

- Antimicrobial Testing : Another study focused on the synthesis and evaluation of piperazine-substituted pyrimidines demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 6-Ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one has potential as an inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This property makes it a candidate for cancer treatment strategies, particularly in cancers with defective DNA repair pathways.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. Its interaction with microbial enzymes could disrupt cellular processes, leading to cell death .

2. Biochemical Probes

- The compound can serve as a biochemical probe in enzyme assays, aiding in the study of enzyme kinetics and mechanisms. Its ability to selectively inhibit specific enzymes allows researchers to explore metabolic pathways and their regulation .

3. Coordination Chemistry

- As a ligand, 6-Ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one can form complexes with transition metals, which can be utilized in catalysis or material science applications. The piperazine ring enhances the compound's chelating ability, making it suitable for coordination chemistry studies .

Case Studies

Case Study 1: Anticancer Research

In a study investigating the effects of various pyrimidine derivatives on cancer cell lines, 6-Ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one exhibited significant cytotoxicity against breast cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential use as an antibiotic agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s 2- and 4-positions are electronically activated for nucleophilic substitution. For example:

-

Piperazine Introduction : The synthesis of 6-Ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one involves substituting a leaving group (e.g., chloride) at the pyrimidine’s 2-position with piperazine under basic conditions (e.g., K₂CO₃ in CHCl₃) .

-

Halogenation : Treatment with phosphorus oxychloride (POCl₃) converts the 4-keto group to a chloro derivative, enabling further substitutions (e.g., with amines or thiols) .

Table 1: Reaction Conditions for Key Substitutions

Cyclization and Ring Formation

The ethyl group at the 6-position facilitates cyclization reactions to generate fused heterocycles. For instance:

-

Thieno-Pyrimidine Formation : Reaction with sulfur-containing reagents (e.g., Lawesson’s reagent) yields thieno[2,3-d]pyrimidine derivatives, as observed in structurally similar compounds .

-

Triazole Integration : Condensation with 1H-1,2,4-triazole under copper-catalyzed conditions forms triazole-substituted pyrimidines, enhancing biological activity.

Coupling Reactions

The piperazine moiety enables cross-coupling reactions:

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aromatic groups at the piperazine’s nitrogen, as demonstrated in kinase inhibitor syntheses .

-

Suzuki–Miyaura Coupling : Boronic acid derivatives react with halogenated pyrimidines to form biaryl structures, expanding molecular diversity .

Functional Group Transformations

-

Reduction : The 4-keto group can be reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄, though this may require protecting the piperazine ring.

-

Oxidation : Manganese dioxide (MnO₂) selectively oxidizes allylic or benzylic positions without affecting the pyrimidine core.

Stability and Reactivity Trends

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural Analogues with Fused Ring Systems

Pyrido-Thieno-Pyrimidinones (e.g., CRCM5484)

Compounds such as 7-alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one (Table 2 in ) share the pyrimidinone core but incorporate fused pyrido-thieno rings. These fused systems enhance rigidity and planar stacking interactions with BET bromodomains (BRD3/4), as demonstrated by their high binding affinities (IC₅₀ < 100 nM) .

Thieno[2,3-d]pyrimidin-4(1H)-one Derivatives

highlights 5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, which replaces the piperazinyl group with a thioxo moiety. The thioxo group increases electron density, enhancing interactions with metal ions in enzymatic pockets but reducing water solubility compared to the piperazine-containing analogue .

Substituent Variations at Position 2

Piperazinyl vs. Methylthio Groups

6-Ethyl-2-(methylthio)pyrimidin-4(3H)-one () substitutes the piperazinyl group with a methylthio (-SCH₃) group. While the methylthio derivative exhibits moderate synthetic yields (75%), its lack of a basic nitrogen limits protonation-dependent solubility (logP = 1.8 vs. 1.2 for the piperazinyl analogue) . The piperazine moiety in the target compound enables pH-dependent solubility and hydrogen bonding, critical for oral bioavailability .

Methoxymethyl and Sulfonyl Derivatives

lists 6-ethyl-2-(methoxymethyl)-thieno[2,3-d]pyrimidin-4(1H)-one, where the methoxymethyl group introduces steric bulk and ether oxygen for polar interactions. However, this substitution reduces binding to BRD3/4 bromodomains (IC₅₀ > 500 nM) compared to the piperazinyl variant .

Pharmacological and Physicochemical Data

Key Findings and Implications

Piperazinyl Advantage : The piperazine group in 6-ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one balances solubility and target affinity, outperforming methylthio and methoxymethyl analogues .

Fused vs. Non-Fused Systems: Fused pyrido-thieno derivatives (e.g., CRCM5484) exhibit higher BRD3/4 affinity but suffer from poor solubility and metabolic instability .

Substituent Flexibility : Ethyl or hydroxyethyl modifications to piperazine enhance pharmacokinetic properties without compromising binding .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for optimizing the yield of 6-ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one, and how do reaction conditions influence regioselectivity?

- Methodology : The synthesis of pyrimidinone derivatives typically involves one-pot multicomponent reactions or stepwise functionalization. For example, dihydropyrimidinone scaffolds are synthesized via acid-catalyzed cyclization of β-keto esters and urea derivatives . Piperazine incorporation often requires nucleophilic substitution at the pyrimidine C2 position under basic conditions. Key variables include solvent polarity (e.g., DMF for solubility), temperature (80–120°C), and stoichiometric ratios of piperazine derivatives to avoid side reactions like over-alkylation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound.

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structural integrity of 6-ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one?

- Methodology :

- 1H NMR : Confirm the presence of the pyrimidinone NH proton (δ 10–12 ppm), ethyl group (triplet at δ 1.2–1.4 ppm for CH3 and quartet at δ 2.4–2.6 ppm for CH2), and piperazine protons (multiplets at δ 2.8–3.5 ppm).

- 13C NMR : The carbonyl carbon (C4) appears at δ 160–165 ppm, while the pyrimidine carbons (C2 and C6) resonate at δ 150–155 ppm.

- MS (ESI+) : The molecular ion [M+H]+ should match the calculated molecular weight (e.g., m/z 249 for C10H17N5O). Fragmentation patterns (e.g., loss of piperazine or ethyl groups) validate substituent connectivity .

Q. What structural modifications to the pyrimidinone core enhance biological activity, and how are structure-activity relationships (SARs) analyzed?

- Methodology : SAR studies often focus on:

- C6 substituents : Ethyl groups improve lipophilicity and membrane permeability compared to bulkier alkyl chains.

- Piperazine substitution : N-Methylpiperazine derivatives (e.g., 4-methylpiperazin-1-yl) alter pharmacokinetics by modulating basicity and solubility.

- C4 position : Oxidation to a carbonyl group (as in 4(1H)-one) is critical for hydrogen bonding with biological targets. Comparative assays (e.g., antimicrobial or enzyme inhibition) using analogs with varied substituents identify pharmacophoric features .

Q. How is the purity of 6-ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one assessed, and what are common impurities in its synthesis?

- Methodology :

- HPLC-UV/ELSD : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to detect unreacted precursors (e.g., 6-ethylpyrimidinone) or piperazine byproducts.

- Impurity profiling : Common impurities include ethyl group oxidation products (e.g., carboxylic acids) or dimerized species formed during cyclization. Reference standards for related pyrimidinones (e.g., 5,7-dimethyl-2-thioxo analogs) aid in identification .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodology :

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases, with IC50 determination.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can analytical method validation (e.g., HPLC, LC-MS) address contradictions in impurity profiles across synthesis batches?

- Methodology :

- Forced degradation studies : Expose the compound to heat (40–80°C), acid/base hydrolysis, and UV light to simulate degradation pathways.

- LC-MS/MS : Identify degradation products (e.g., piperazine cleavage or ethyl group oxidation) and correlate with synthetic intermediates.

- Validation parameters : Establish linearity (R² > 0.99), precision (%RSD < 2%), and detection limits (LOD < 0.1%) using spiked impurity standards .

Q. What strategies mitigate poor aqueous solubility of 6-ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one in preclinical formulations?

- Methodology :

- Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vitro assays.

- Salt formation : React with HCl or citric acid to improve solubility via protonation of the piperazine nitrogen.

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .

Q. How are in vivo pharmacokinetic parameters (e.g., half-life, bioavailability) optimized for this compound?

- Methodology :

- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation. Introduce fluorinated or methyl groups to block metabolic hotspots.

- Oral bioavailability : Co-administer with permeability enhancers (e.g., sodium caprate) in rodent models. Monitor plasma concentrations via LC-MS/MS .

Q. What computational tools predict binding modes of 6-ethyl-2-(piperazin-1-yl)pyrimidin-4(1H)-one to therapeutic targets (e.g., kinases)?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Prioritize hydrogen bonds with backbone amides (e.g., Glu91 in PKA) and hydrophobic contacts with alkyl regions.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

Q. How does the compound’s stability under physiological conditions (pH, temperature) impact experimental reproducibility?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.